![molecular formula C25H20N4O6-2 B10778260 (3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CRA_17312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CRA_17312 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, CRA_17312 is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CRA_17312 involves its interaction with specific molecular targets and pathways. One known target is Trypsin-1, an enzyme involved in various biological processes. CRA_17312 binds to Trypsin-1 and inhibits its activity, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
CRA_17312 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other phenylbenzimidazoles, such as 2-phenylimidazole and 3-phenylpropanoic acid . These compounds share a similar core structure but differ in their substituents and overall biological activity.
Properties
Molecular Formula |
C25H20N4O6-2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C25H22N4O6/c1-35-20-5-3-2-4-14(20)16-8-13(15(25(33)34)11-21(30)31)9-17(22(16)32)24-28-18-7-6-12(23(26)27)10-19(18)29-24/h2-10,15,32H,11H2,1H3,(H3,26,27)(H,28,29)(H,30,31)(H,33,34)/p-2/t15-/m1/s1 |
InChI Key |
HVNXYZZCSQONQC-OAHLLOKOSA-L |
Isomeric SMILES |
COC1=CC=CC=C1C2=C(C(=CC(=C2)[C@@H](CC(=O)[O-])C(=O)O)C3=NC4=C(N3)C=C(C=C4)C(=N)N)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC(=C2)C(CC(=O)[O-])C(=O)O)C3=NC4=C(N3)C=C(C=C4)C(=N)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)
![4-Morpholin-4-YL-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide](/img/structure/B10778186.png)

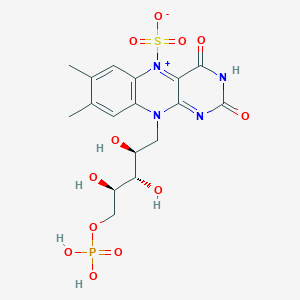
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
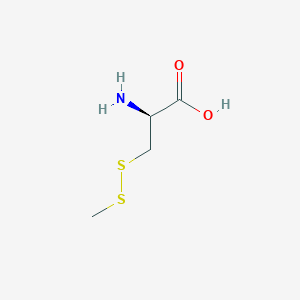
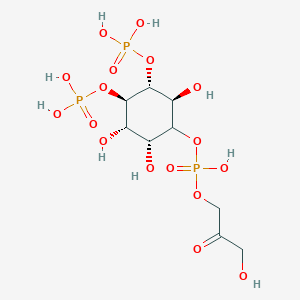
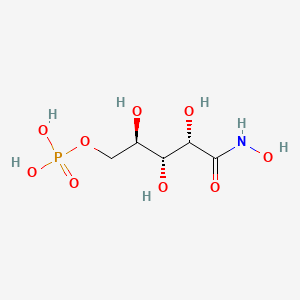
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

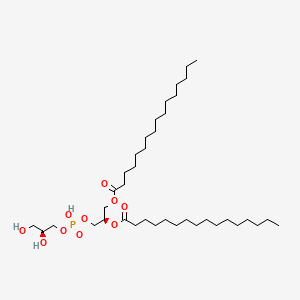
![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
